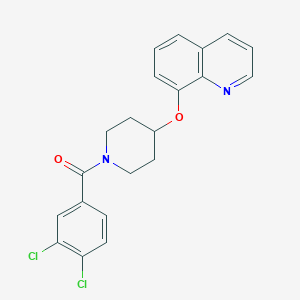

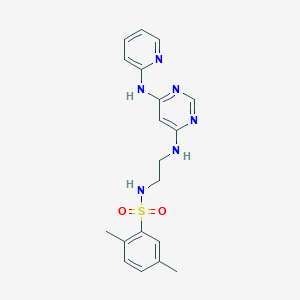

![molecular formula C24H24ClN7O B2767119 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920411-42-3](/img/structure/B2767119.png)

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

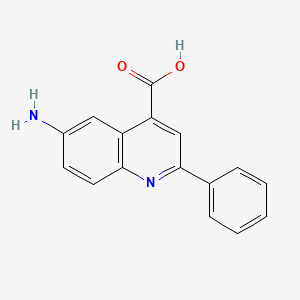

The compound is a complex organic molecule with several functional groups, including a triazolopyrimidine ring, a piperazine ring, and a phenyl group. These functional groups suggest that the compound could have a variety of biological activities .

Molecular Structure Analysis

The compound’s structure suggests that it could interact with various biological targets. The triazolopyrimidine ring is a common feature in many biologically active compounds and can interact with a variety of enzymes and receptors . The piperazine ring is a common feature in many drugs and can enhance solubility and bioavailability .Chemical Reactions Analysis

Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions, particularly at the triazolopyrimidine ring .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Researchers have synthesized a variety of novel compounds with structures related to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one, exploring their chemical properties and potential applications. For instance, the synthesis of new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives has been documented, highlighting the antimicrobial activity of some synthesized compounds (A. El-Agrody et al., 2001).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor potential of derivatives related to this chemical structure has been a focus of scientific research. Studies have demonstrated that certain 1,2,4-triazole derivatives exhibit good or moderate activities against various microorganisms (H. Bektaş et al., 2007). Furthermore, compounds incorporating the triazole and pyrimidine moieties have shown promising antihypertensive activities (S. M. Bayomi et al., 1999) and potential as anticancer agents, particularly against breast cancer cells (L. Yurttaş et al., 2014).

Antagonist Activity and Pharmacological Potential

Compounds structurally related to this compound have been explored for their pharmacological potential, including antagonist activities. For example, research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has revealed potent 5-HT2 antagonist activity, indicating their potential use in neuropsychiatric disorders (Yoshifumi Watanabe et al., 1992).

Chemical Structural Analysis

The crystal structure analysis of related compounds has provided insights into their molecular arrangements and potential for forming stable complexes, which is crucial for understanding their biological activity and interaction with biological targets (H. Repich et al., 2017).

Safety and Hazards

Direcciones Futuras

Given the biological activity of similar compounds, this compound could be a potential candidate for further study in drug discovery. Future research could focus on elucidating its mechanism of action, optimizing its structure for improved activity and safety, and testing it in preclinical and clinical studies .

Mecanismo De Acción

Target of Action

Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

Compounds with similar structures have been found to interact with their targets, such as cdk2, leading to inhibition of the target’s function . This interaction can result in changes such as altered cell cycle progression and induction of apoptosis .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to significantly inhibit the growth of various cell lines . This inhibition can result from alterations in cell cycle progression and the induction of apoptosis .

Análisis Bioquímico

Biochemical Properties

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one has been found to interact with a variety of enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction could potentially influence a variety of biochemical reactions within the cell.

Cellular Effects

In terms of cellular effects, this compound has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of CDK2. Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction likely leads to the inhibition of CDK2, thereby affecting cell cycle progression and inducing apoptosis.

Temporal Effects in Laboratory Settings

Given its potential effects on cell cycle progression and apoptosis, it is likely that the effects of this compound would change over time as it interacts with cellular components and influences cellular processes .

Metabolic Pathways

Given its potential interaction with CDK2, it is likely that this compound could influence pathways related to cell cycle regulation .

Subcellular Localization

Given its potential interaction with CDK2, it is likely that this compound could be localized to regions of the cell where CDK2 is present .

Propiedades

IUPAC Name |

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN7O/c1-2-20(17-6-4-3-5-7-17)24(33)31-14-12-30(13-15-31)22-21-23(27-16-26-22)32(29-28-21)19-10-8-18(25)9-11-19/h3-11,16,20H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWCPSPETWSZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

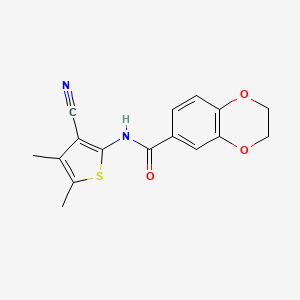

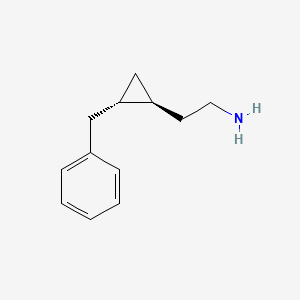

![N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767036.png)

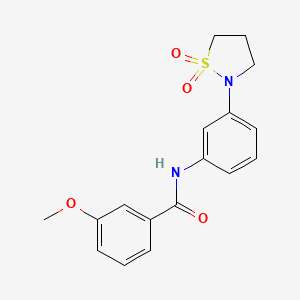

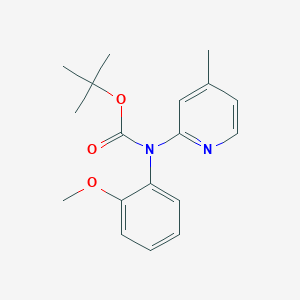

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone](/img/structure/B2767050.png)

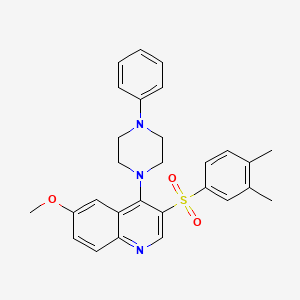

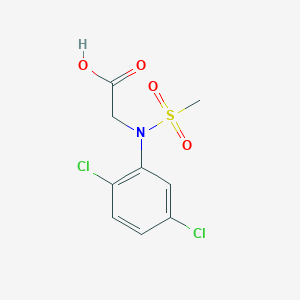

![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2767053.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide](/img/structure/B2767057.png)

![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2767058.png)